molecular formula C32H18 B14749364 Dibenzo[fg,st]hexacene CAS No. 313-97-3

Dibenzo[fg,st]hexacene

Cat. No.: B14749364
CAS No.: 313-97-3
M. Wt: 402.5 g/mol
InChI Key: JEMVEIWDDNPRDI-UHFFFAOYSA-N
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Description

Dibenzo[fg,st]hexacene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₂H₁₈. It is a member of the larger family of polycyclic aromatic hydrocarbons, which are compounds composed of multiple aromatic rings fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[fg,st]hexacene typically involves the cyclodehydrogenation of suitable precursors. One common method is the oxidative cyclodehydrogenation of hexacene precursors using reagents such as iron(III) chloride or molybdenum(V) chloride. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired polycyclic structure .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. The key steps involve the preparation of suitable precursors, followed by cyclodehydrogenation under controlled conditions. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclodehydrogenation process .

Chemical Reactions Analysis

Types of Reactions

Dibenzo[fg,st]hexacene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield partially hydrogenated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Dibenzo[fg,st]hexacene has several scientific research applications, including:

Mechanism of Action

The mechanism by which dibenzo[fg,st]hexacene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for the delocalization of electrons, which contributes to its unique electronic properties. These properties enable interactions with other molecules and materials, making it useful in various applications such as organic electronics and materials science .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo[fg,op]tetracene
  • Dibenzo[hi,uv]hexacene
  • Dibenzo[jk,a1b1]octacene

Uniqueness

Dibenzo[fg,st]hexacene is unique due to its specific arrangement of aromatic rings, which results in distinct electronic properties compared to other polycyclic aromatic hydrocarbons. Its structure allows for unique interactions with other molecules and materials, making it a valuable compound for research in organic electronics and materials science .

Properties

CAS No.

313-97-3

Molecular Formula

C32H18

Molecular Weight

402.5 g/mol

IUPAC Name

octacyclo[17.11.1.14,12.02,17.06,11.021,26.027,31.016,32]dotriaconta-1(30),2,4,6,8,10,12(32),13,15,17,19,21,23,25,27(31),28-hexadecaene

InChI

InChI=1S/C32H18/c1-3-9-23-19(7-1)15-21-17-29-28-14-6-12-26-24-10-4-2-8-20(24)16-22(32(26)28)18-30(29)27-13-5-11-25(23)31(21)27/h1-18H

InChI Key

JEMVEIWDDNPRDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC7=CC=CC=C7C8=C6C(=CC=C8)C5=CC4=CC2=C1

Origin of Product

United States

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